

Pent-2-enenitrile CAS number and molecular structure

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Compound of Interest

Compound Name: *Pent-2-enenitrile*

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An In-depth Technical Guide to **Pent-2-enenitrile**

This technical guide provides a comprehensive overview of **Pent-2-enenitrile**, a significant chemical intermediate in organic synthesis. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical and chemical properties, synthesis, and safety protocols.

Chemical Identification and Molecular Structure

Pent-2-enenitrile, with the molecular formula C_5H_7N , is an unsaturated nitrile.^{[1][2][3]} It exists as two geometric isomers, (E)-**pent-2-enenitrile** and (Z)-**pent-2-enenitrile**, due to the restricted rotation around the carbon-carbon double bond.^[4] The general structure consists of a five-carbon chain with a nitrile group ($-C\equiv N$) at one end and a double bond between the second and third carbon atoms.

The distinction between the (E) and (Z) isomers is based on the orientation of the higher-priority groups attached to the carbons of the double bond. In the (Z)-isomer, these groups are on the same side of the double bond, whereas in the (E)-isomer, they are on opposite sides.^[4]

Below is a table summarizing the key identifiers for **Pent-2-enenitrile** and its isomers.

Identifier	Pent-2-enenitrile (Isomer unspecified)	(E)-pent-2-enenitrile	(Z)-pent-2-enenitrile
CAS Number	13284-42-9[3][5][6]	26294-98-4[2][7]	25899-50-7[1][8]
IUPAC Name	pent-2-enenitrile[6]	(E)-pent-2-enenitrile[2][5]	(Z)-pent-2-enenitrile[1]
Synonyms	1-Cyano-1-butene, 2-Pentenitrile[3][9]	trans-2-Pentenitrile, (2E)-2-Pentenitrile[2]	cis-2-Pentenitrile, (2Z)-2-Pentenitrile[1]
Molecular Formula	C ₅ H ₇ N[3][6]	C ₅ H ₇ N[2][7]	C ₅ H ₇ N[1][8]
Molecular Weight	81.1158 g/mol [3][9]	81.118 g/mol [2]	81.1158 g/mol [1][8]
InChI Key	ISBHMJZRKAFTGE-ONEGZZNKSA-N[3][9]	ISBHMJZRKAFTGE-ONEGZZNKSA-N[7]	ISBHMJZRKAFTGE-ARJAWSKDSA-N[8]
Canonical SMILES	CCC=CC#N[6][10]	CC/C=C/C#N[2][11]	CC/C=C\C#N[1]

Physical and Chemical Properties

Pent-2-enenitrile is described as a clear yellow liquid.[2][5] Its physical and chemical properties can vary slightly between the isomers. The following table summarizes the available quantitative data.

Property	(E)-pent-2-enitrile	(Z)-pent-2-enitrile	Pent-2-enitrile (Isomer unspecified)
Density	0.831 g/cm ³ [11]	0.827 g/cm ³ [1]	0.82 g/mL at 39 °F[5]
Boiling Point	-	112 °C at 760 mmHg[1]	234 °F (112.2 °C) at 760 mmHg[5]
Flash Point	-	28.5 °C[1]	73.8 °F (23.2 °C)[5]
Refractive Index	1.435[11]	1.427[1]	-
Vapor Pressure	-	22.2 mmHg at 25 °C[1]	6 mmHg at 77 °F (25 °C)[5]
Water Solubility	5 to 10 mg/mL at 66 °F (18.9 °C)[2]	-	5 to 10 mg/mL at 66 °F (18.9 °C)[5]
logP (Octanol/Water Partition Coefficient)	-	-	1.476[10][12]

Synthesis and Reactivity

Synthesis Pathways

The synthesis of **pent-2-enitrile** can be achieved through various methods, from classical organic reactions to modern catalytic processes.[4] These approaches offer different advantages in terms of yield, stereoselectivity, and reaction conditions. Some of the general strategies include:

- **Classical Methods:** Condensation and dehydration reactions are traditional routes for the synthesis of unsaturated nitriles.[4]
- **Organometallic Approaches:** These methods can offer high selectivity and yield.
- **Biocatalytic Pathways:** The use of enzymes can provide high stereoselectivity under mild reaction conditions.[4]

A patented process describes the synthesis of 2-halo-5-methylpyridines starting from propionaldehyde, a secondary amine, and a haloacrylonitrile, which proceeds through a pentenonitrile derivative intermediate.[\[13\]](#)

Chemical Reactivity

The chemical reactivity of **pent-2-enenitrile** is characterized by the presence of both a carbon-carbon double bond and a nitrile group. This dual functionality makes it a versatile precursor in organic synthesis.[\[4\]](#)

- **Reactions of the Nitrile Group:** The nitrile group can undergo hydrolysis to form carboxylic acids or be reduced to primary amines.[\[4\]](#)
- **Reactions of the Alkene Group:** The double bond can participate in various addition reactions.[\[4\]](#)
- **Polymerization:** Nitriles like **pent-2-enenitrile** may polymerize in the presence of metals or some metal compounds.[\[12\]](#)
- **Incompatibilities:** It is incompatible with strong oxidizing acids, with which it can react violently. It is also generally incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can lead to the production of hydrogen cyanide.[\[12\]](#)

Experimental Protocols

While specific, detailed experimental protocols are proprietary or published in specialized literature, a general procedure for a Michael-type addition to form an intermediate for pentenonitrile derivatives can be outlined based on a patented process.[\[13\]](#)

Example Synthetic Step (Conceptual):

- **Reaction Setup:** A solution of propionaldehyde and a secondary amine in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.
- **Addition of Haloacrylonitrile:** A solution of a haloacrylonitrile (e.g., α -chloroacrylonitrile) in the same solvent is added gradually to the initial mixture at a controlled temperature (e.g., 25

°C).

- **Reaction Progression:** The reaction mixture is then heated (e.g., to 50 °C) for a specific duration (e.g., 3 hours) to ensure the completion of the reaction.
- **Work-up and Isolation:** The solvent is removed under reduced pressure. The resulting product, an amino-substituted methylcyclobutanecarbonitrile, can then be purified, for instance, by crystallization.
- **Further Conversion:** This intermediate is then subjected to acid hydrolysis to yield pentenenitrile derivatives.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Pent-2-enenitrile**. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a valuable resource for such data.

- **Mass Spectrometry:** Electron ionization mass spectra are available for 2-Pentenenitrile.[\[3\]](#)[\[9\]](#)[\[14\]](#)
- **Infrared Spectroscopy:** IR spectra for (E)-2-Pentenenitrile are also documented.[\[7\]](#)

Researchers are advised to consult these databases for detailed spectroscopic information.

Safety and Hazards

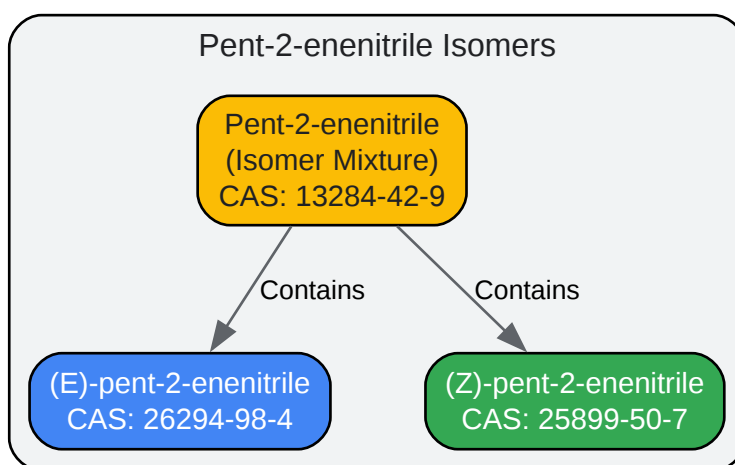
Pent-2-enenitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

GHS Classification	Hazard Statement
Flammable liquids	H226: Flammable liquid and vapor[6]
Acute toxicity, oral	H301: Toxic if swallowed[6]
Acute toxicity, dermal	H311: Toxic in contact with skin[6]
Acute toxicity, inhalation	H331: Toxic if inhaled[6]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

Visualizations

The following diagram illustrates the isomeric relationship of **Pent-2-enenitrile**.



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Caption: Relationship between the isomers of **Pent-2-enenitrile**.

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